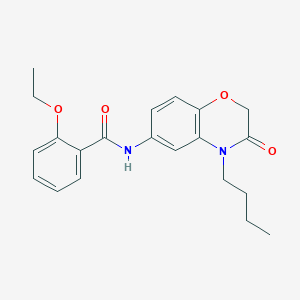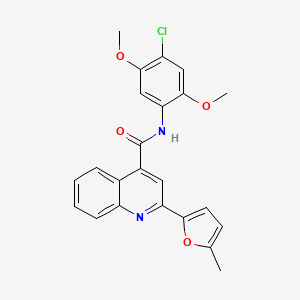![molecular formula C14H16N2O2S B14952112 6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B14952112.png)
6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHYL-2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE is a chemical compound with the molecular formula C14H16N2O2S and a molecular weight of 276.35404 g/mol . This compound is known for its unique structure, which includes a pyrimidinone core substituted with a methyl group and a phenoxyethylsulfanyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 6-METHYL-2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE involves several steps. One common method includes the reaction of 6-methyl-4(3H)-pyrimidinone with 2-(3-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
6-METHYL-2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfanyl groups, leading to the formation of various derivatives.
Scientific Research Applications
6-METHYL-2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential. It is being explored for its ability to modulate specific biological pathways involved in disease processes.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-METHYL-2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may influence signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
6-METHYL-2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE can be compared with other similar compounds, such as:
6-METHYL-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE: This compound has a similar structure but with a different substitution pattern on the phenoxy group. It may exhibit different chemical and biological properties due to this variation.
6-METHYL-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE: Another similar compound with a different substitution pattern, which can lead to variations in reactivity and biological activity.
Properties
Molecular Formula |
C14H16N2O2S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
4-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-3-5-12(8-10)18-6-7-19-14-15-11(2)9-13(17)16-14/h3-5,8-9H,6-7H2,1-2H3,(H,15,16,17) |
InChI Key |
QUEOJCIWBIJUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC(=CC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide](/img/structure/B14952033.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B14952041.png)
![N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952052.png)
![Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14952057.png)
![N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]](/img/structure/B14952061.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952062.png)
![4-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B14952066.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952067.png)
![{1-[(4-fluorophenyl)methyl]-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d] pyridino[1,2-a]pyrimidin-3-yl)}-N-(3-methoxypropyl)carboxamide](/img/structure/B14952071.png)
![Ethyl 6-hydroxy[1,2,5]thiadiazolo[3,4-h]quinoline-7-carboxylate](/img/structure/B14952083.png)

![2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B14952095.png)
![2-anilino-N'-[(1E)-1H-indol-3-ylmethylene]acetohydrazide](/img/structure/B14952101.png)

